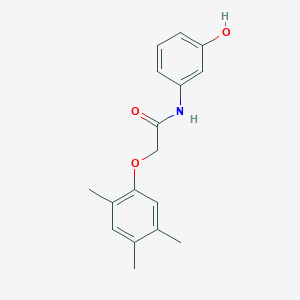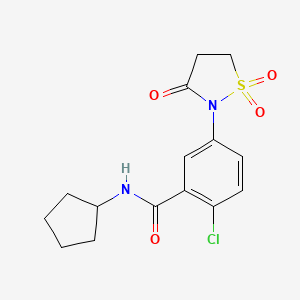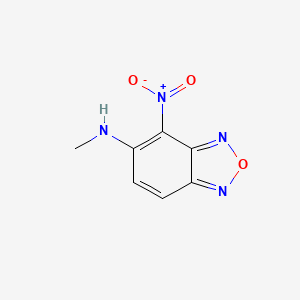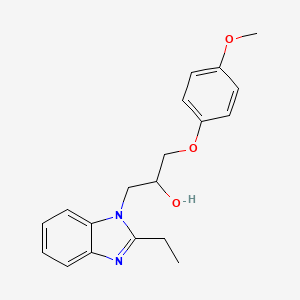
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as HPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. HPTA is a derivative of acetaminophen and has been studied for its potential as a therapeutic agent for various diseases. In
Wirkmechanismus
The mechanism of action of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide is not fully understood, but studies have suggested that it may act through various pathways. N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide exhibits antioxidant activity and can scavenge free radicals, which may contribute to its neuroprotective effects. N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties. Additionally, N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to inhibit the growth and proliferation of cancer cells, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. Additionally, N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of using N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is the lack of understanding of its mechanism of action. While studies have suggested various pathways through which N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide may act, the exact mechanism of action is not fully understood. Additionally, further studies are needed to determine the safety and efficacy of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide as a therapeutic agent for various diseases.
Zukünftige Richtungen
There are several future directions for research on N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide. One direction is to further investigate its mechanism of action and signaling pathways. Understanding the exact mechanism of action of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide may lead to the development of more targeted therapies for various diseases. Another direction is to investigate the safety and efficacy of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide in clinical trials. If N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide proves to be safe and effective in humans, it may have potential as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide for therapeutic use.
Synthesemethoden
The synthesis of N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves the reaction of 3-hydroxyacetanilide with 2,4,5-trimethylphenol in the presence of a catalyst such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is carried out at high temperatures and pressures. The resulting product is then purified through recrystallization to obtain N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide exhibits anti-inflammatory, antioxidant, and anticancer properties. N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-13(3)16(8-12(11)2)21-10-17(20)18-14-5-4-6-15(19)9-14/h4-9,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHNPXMOCKTTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)



![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)
![1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4972466.png)

